molecular formula C15H22O4 B14225307 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde CAS No. 820237-67-0

2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde

Cat. No.: B14225307
CAS No.: 820237-67-0
M. Wt: 266.33 g/mol
InChI Key: VWOARJNYUGBRKX-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of hydroxy, butoxy, methyl, and propoxy groups attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde typically involves multiple steps. One common method is the alkylation of 3-methyl-4-hydroxybenzaldehyde with 1-bromobutane to introduce the butoxy group. This is followed by the reaction with 1-bromopropane to introduce the propoxy group. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzoic acid.

    Reduction: 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in drug discovery due to its unique structural features.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-butoxy)-benzaldehyde
  • 3-methyl-4-propoxy-benzaldehyde
  • 2-(4-Hydroxy-butoxy)-3-methyl-benzaldehyde

Uniqueness

2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is unique due to the combination of hydroxy, butoxy, methyl, and propoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

820237-67-0

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-(4-hydroxybutoxy)-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C15H22O4/c1-3-9-18-14-7-6-13(11-17)15(12(14)2)19-10-5-4-8-16/h6-7,11,16H,3-5,8-10H2,1-2H3

InChI Key

VWOARJNYUGBRKX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCCO)C

Origin of Product

United States

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